3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde
CAS No.:
Cat. No.: VC15883783
Molecular Formula: C15H18BrNO4
Molecular Weight: 356.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18BrNO4 |
|---|---|
| Molecular Weight | 356.21 g/mol |
| IUPAC Name | 3-bromo-5-methoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C15H18BrNO4/c1-20-13-8-11(9-18)7-12(16)15(13)21-10-14(19)17-5-3-2-4-6-17/h7-9H,2-6,10H2,1H3 |
| Standard InChI Key | UGKBRFMBEGBKFM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)N2CCCCC2 |
Introduction
3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is a complex organic compound classified as a substituted benzaldehyde. It features a unique molecular structure that includes a bromine atom, a methoxy group, and a piperidine moiety attached to a benzaldehyde backbone. This compound is of significant interest in medicinal chemistry and pharmacology due to its potential biological activity and interactions with various biological targets.
Synthesis
The synthesis of 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves multiple steps, including:
-
Bromination: Introduction of the bromine atom to the benzene ring.
-
Methoxylation: Attachment of the methoxy group.
-
Introduction of the Piperidine Moiety: Incorporation of the piperidine ring through an ethoxy chain.
These reactions require careful control of conditions such as temperature, time, and solvent choice to optimize yield and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.
Biological Activity and Potential Applications
The biological activity of 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is primarily linked to its interactions with biological targets, which may involve enzyme inhibition or receptor modulation. While specific biological data on this compound may be limited, similar compounds have shown activity against various targets in pharmacological studies.
| Potential Biological Targets | Mechanism of Action | Potential Applications |
|---|---|---|
| Enzymes (e.g., kinases) | Inhibition | Cancer therapy |
| Receptors (e.g., GPCRs) | Modulation | Neurological disorders |
| Proteins | Covalent modification | Therapeutic interventions |
Chemical Reactions and Reactivity
3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can participate in various chemical reactions typical for aldehydes and substituted aromatic compounds. Notable reactions include:
-
Nucleophilic Addition: Reaction with nucleophiles to form imines or semicarbazones.
-
Electrophilic Substitution: Further substitution reactions on the benzene ring.
The reaction conditions must be optimized for each reaction type to achieve high yields and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume